molecular formula C20H27N B052697 Benzenamine, N-phenyl-ar-(1,1,3,3-tetramethylbutyl)- CAS No. 68921-45-9

Benzenamine, N-phenyl-ar-(1,1,3,3-tetramethylbutyl)-

Cat. No. B052697
CAS RN: 68921-45-9
M. Wt: 281.4 g/mol
InChI Key: OSFOTMWFXQGWKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenamine, N-phenyl-ar-(1,1,3,3-tetramethylbutyl)-, also known as 4-tert-Octyldiphenylamine, is a chemical compound with the molecular formula C20H27N . It has a molecular weight of 281.44 .


Molecular Structure Analysis

The molecular structure of Benzenamine, N-phenyl-ar-(1,1,3,3-tetramethylbutyl)- consists of 49 bonds in total, including 22 non-H bonds, 12 multiple bonds, 5 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, and 1 secondary amine (aromatic) .

Scientific Research Applications

Antimicrobial Activity

The synthesized derivatives of this compound have been investigated for their antimicrobial potential. Specifically, compounds such as d1 , d2 , and d3 demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacterial species. Thiazole-based structures like this one have been known to inhibit bacterial lipid biosynthesis, making them valuable candidates for combating microbial infections .

Anticancer Properties

Cancer remains a significant global health challenge, and novel therapeutic approaches are essential. In the case of n-phenyl-4-(2,4,4-trimethylpentan-2-yl)aniline , compounds d6 and d7 stood out as potent anticancer agents against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. These findings highlight their potential for cancer treatment .

Heterocyclic Chemistry

The thiazole nucleus within this compound contributes to its medicinal properties. Thiazoles have been explored for their anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities. Their diverse effects arise from mechanisms such as lipid biosynthesis inhibition and interactions with various bacterial species .

Building Block for Organic Synthesis

Traditionally challenging to access, this hindered amine serves as a chemically differentiated building block. Researchers utilize it in organic synthesis and medicinal chemistry, particularly for preparing drug candidates containing hindered amine motifs .

Enzyme Inhibition

Boric acid compounds, including derivatives of this compound, find use as enzyme inhibitors. Their applications extend beyond treating tumors and microbial infections, making them relevant in the development of anticancer drugs .

Green Chemistry Education

In educational contexts, this compound can be employed for teaching green chemistry principles. For instance, its synthesis and subsequent Diels–Alder reaction with 2,5-dimethylfuran exemplify concepts such as atom economy, safer chemicals, energy efficiency, and waste reduction .

Safety And Hazards

The safety and hazards of Benzenamine, N-phenyl-ar-(1,1,3,3-tetramethylbutyl)- are not clearly mentioned in the web search results .

properties

IUPAC Name

N-phenyl-4-(2,4,4-trimethylpentan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N/c1-19(2,3)15-20(4,5)16-11-13-18(14-12-16)21-17-9-7-6-8-10-17/h6-14,21H,15H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFOTMWFXQGWKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3067283
Record name Benzenamine, N-phenyl-ar-(1,1,3,3-tetramethylbutyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3067283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenamine, N-phenyl-ar-(1,1,3,3-tetramethylbutyl)-

CAS RN

27177-37-3, 4496-45-1, 68921-45-9
Record name Benzenamine, N-phenyl-ar-(1,1,3,3-tetramethylbutyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027177373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Phenyl-4-(2,4,4-trimethylpentan-2-yl)aniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004496451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, N-phenyl-ar-(1,1,3,3-tetramethylbutyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenamine, N-phenyl-ar-(1,1,3,3-tetramethylbutyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3067283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenamine, N-phenyl-, reaction products with styrene and 2,4,4-trimethylpentene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.066.289
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-PHENYL-4-(2,4,4-TRIMETHYLPENTAN-2-YL)ANILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EVT7P8SZ4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.